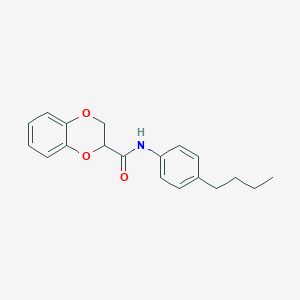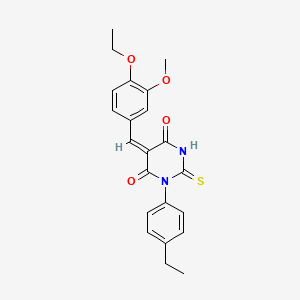![molecular formula C22H28N2O2S2 B5197347 2-{[2-({2-OXO-2-[(1-PHENYLETHYL)AMINO]ETHYL}SULFANYL)ETHYL]SULFANYL}-N~1~-(1-PHENYLETHYL)ACETAMIDE](/img/structure/B5197347.png)
2-{[2-({2-OXO-2-[(1-PHENYLETHYL)AMINO]ETHYL}SULFANYL)ETHYL]SULFANYL}-N~1~-(1-PHENYLETHYL)ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-({2-OXO-2-[(1-PHENYLETHYL)AMINO]ETHYL}SULFANYL)ETHYL]SULFANYL}-N~1~-(1-PHENYLETHYL)ACETAMIDE is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-({2-OXO-2-[(1-PHENYLETHYL)AMINO]ETHYL}SULFANYL)ETHYL]SULFANYL}-N~1~-(1-PHENYLETHYL)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Thioether Linkages: This involves the reaction of a thiol with an alkyl halide under basic conditions to form the thioether linkages.
Amide Bond Formation: The amide bond is formed by reacting an amine with an acyl chloride or anhydride in the presence of a base.
Oxidation and Reduction Steps: Depending on the specific synthetic route, oxidation and reduction steps may be required to introduce or modify functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-{[2-({2-OXO-2-[(1-PHENYLETHYL)AMINO]ETHYL}SULFANYL)ETHYL]SULFANYL}-N~1~-(1-PHENYLETHYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The thioether groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amine and thioether groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Acids: Hydrochloric acid, sulfuric acid.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether groups can yield sulfoxides or sulfones, while reduction of the carbonyl groups can yield alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Its unique structure could be explored for pharmaceutical applications, such as drug development.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-{[2-({2-OXO-2-[(1-PHENYLETHYL)AMINO]ETHYL}SULFANYL)ETHYL]SULFANYL}-N~1~-(1-PHENYLETHYL)ACETAMIDE depends on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require further experimental investigation to elucidate.
Comparison with Similar Compounds
Similar Compounds
2-({2-OXO-2-[(2-OXO-3-AZEPANYL)AMINO]ETHYL}SULFANYL)ACETIC ACID: This compound has a similar structure but includes an azepane ring instead of the phenylethyl group.
2-OXO-2-[(1-PHENYLETHYL)AMINO]ETHYL 4-MORPHOLINECARBODITHIOATE: This compound includes a morpholine ring and has similar functional groups.
Uniqueness
The uniqueness of 2-{[2-({2-OXO-2-[(1-PHENYLETHYL)AMINO]ETHYL}SULFANYL)ETHYL]SULFANYL}-N~1~-(1-PHENYLETHYL)ACETAMIDE lies in its specific combination of functional groups and its potential for diverse applications in various fields of research.
Properties
IUPAC Name |
2-[2-[2-oxo-2-(1-phenylethylamino)ethyl]sulfanylethylsulfanyl]-N-(1-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2S2/c1-17(19-9-5-3-6-10-19)23-21(25)15-27-13-14-28-16-22(26)24-18(2)20-11-7-4-8-12-20/h3-12,17-18H,13-16H2,1-2H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXZAYQKNSLDFAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CSCCSCC(=O)NC(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~2~-[(4-bromophenyl)sulfonyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-methylglycinamide](/img/structure/B5197286.png)
![1,3,3-trimethyl-6-(4-nitrobenzyl)-6-azabicyclo[3.2.1]octane](/img/structure/B5197298.png)


![N-{4-[(2-pyridinylamino)sulfonyl]phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B5197317.png)

![N-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)-4-methoxybenzamide](/img/structure/B5197334.png)
![N-ethyl-2-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}-N-phenylacetamide](/img/structure/B5197341.png)
![5-Imidazo[1,2-a]pyridin-2-yl-3-pyridin-4-yl-1,2,4-oxadiazole](/img/structure/B5197353.png)
![(6Z)-3-(4-METHYLPHENYL)-6-(PHENYLMETHYLIDENE)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE](/img/structure/B5197359.png)
![3-Ethyl-2-[(3-ethyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-3-ium-2-yl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-3-ium;diperchlorate](/img/structure/B5197378.png)
![N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-4,6-dimethyl-2-pyrimidinamine](/img/structure/B5197385.png)

